molecular formula C7H5NO2S B14203785 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one CAS No. 832077-49-3

1-(Furan-3-yl)-2-isothiocyanatoethan-1-one

Cat. No.: B14203785
CAS No.: 832077-49-3
M. Wt: 167.19 g/mol
InChI Key: QQATUXBGQOZYKG-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-isothiocyanatoethan-1-one is a chemical compound that features a furan ring attached to an isothiocyanate group via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one typically involves the reaction of furan derivatives with isothiocyanate precursors. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic addition and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-isothiocyanatoethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, amine derivatives, and thiourea derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Furan-3-yl)-2-isothiocyanatoethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This makes it a useful tool for studying protein interactions and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and isothiocyanate-containing molecules, such as:

Uniqueness

What sets 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one apart is its combination of a furan ring and an isothiocyanate group, which provides unique reactivity and potential for diverse applications in scientific research .

Properties

CAS No.

832077-49-3

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

1-(furan-3-yl)-2-isothiocyanatoethanone

InChI

InChI=1S/C7H5NO2S/c9-7(3-8-5-11)6-1-2-10-4-6/h1-2,4H,3H2

InChI Key

QQATUXBGQOZYKG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CN=C=S

Origin of Product

United States

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